![molecular formula C14H19N5O3S B2501332 N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclohexanesulfonamide CAS No. 1396847-15-6](/img/structure/B2501332.png)
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclohexanesulfonamide
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Description
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclohexanesulfonamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as MRS 2578 and is a potent and selective antagonist of the P2Y6 receptor. This receptor is a member of the purinergic receptor family and is involved in various physiological and pathological processes.
Scientific Research Applications
- The synthesis of pyrrole-3-carboxylic acid amides, like our compound, is of significant interest due to their central role in successful drugs. Notably, Atorvastatin and Sunitinib (Figure 1) contain this substructure .
- The 4-oxo derivatives of pyrrole-3-carboxylic acids, including our compound, exhibit bioactivity. For instance:
- Our compound was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide. High yield and operational simplicity characterize its synthetic procedure .
- Although not directly related to our compound, thiazoles share some similarities. Thiazolidinone rings, for example, enhance anti-inflammatory and analgesic activity .
Drug Development and Medicinal Chemistry
Figure 1: Structures of Atorvastatin and Sunitinib.
Antiviral and Antitumor Research
Organic Synthesis and Reaction Pathways
Thiazole Derivatives and Biological Activities
properties
IUPAC Name |
N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]cyclohexanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O3S/c1-18-14(20)19(17-16-18)12-9-7-11(8-10-12)15-23(21,22)13-5-3-2-4-6-13/h7-10,13,15H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMXUOXZROBYGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)cyclohexanesulfonamide |
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